2,5-dimethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
2,5-Dimethoxy-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and methoxy substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzenesulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
2,5-Dimethoxy-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine: A psychedelic compound with similar methoxy substituents.
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of various bioactive molecules.
Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness
2,5-Dimethoxy-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-14-6-5-7-16(12-14)21-23-15(2)19(28-21)10-11-22-29(24,25)20-13-17(26-3)8-9-18(20)27-4/h5-9,12-13,22H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZROPREFQUXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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